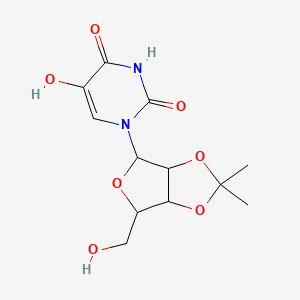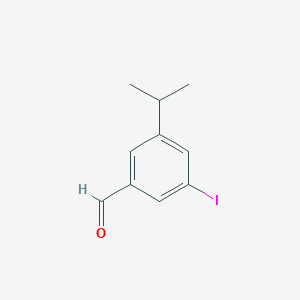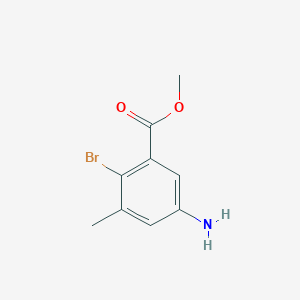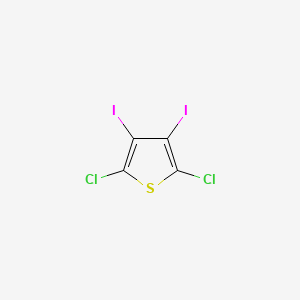![molecular formula C15H22O3 B12099292 4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one](/img/structure/B12099292.png)
4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,8,12-Trimethyl-2,13-dioxatetracyclo[75001,5012,14]tetradecan-3-one is a complex organic compound characterized by its unique tetracyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the Core Structure: The initial step involves the construction of the tetracyclic core. This can be achieved through a series of cyclization reactions, often using Diels-Alder reactions to form the bicyclic intermediates.
Functional Group Modifications: Subsequent steps involve the introduction of the dioxane rings and the methyl groups. This is typically done through selective alkylation and oxidation reactions.
Final Cyclization and Purification: The final step involves the cyclization to form the complete tetracyclic structure, followed by purification using techniques such as column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, industrial methods often incorporate more robust purification techniques, such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic substitution reactions can introduce new substituents into the molecule, modifying its properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of functionalized derivatives.
科学研究应用
4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s stability and unique structure make it useful in studying biological interactions and as a potential scaffold for drug design.
Medicine: Research is ongoing into its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: It can be used in the development of new materials with specific properties, such as high thermal stability or unique optical characteristics.
作用机制
The mechanism by which 4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing biochemical pathways.
相似化合物的比较
Similar Compounds
- 2-Methoxy-3,4,13-trimethyl-12-oxo-11,14-dioxatetracyclo[8.3.1.01,10.03,8]tetradec-5-yl (2E)-3-(methylsulfanyl)acrylate
- Arteannuin B Derivatives
Uniqueness
4,8,12-Trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one is unique due to its specific tetracyclic structure, which imparts distinct chemical and physical properties. Compared to similar compounds, it offers a different set of reactivity and stability, making it valuable for specific applications in research and industry.
属性
IUPAC Name |
4,8,12-trimethyl-2,13-dioxatetracyclo[7.5.0.01,5.012,14]tetradecan-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O3/c1-8-4-5-11-9(2)12(16)17-15(11)10(8)6-7-14(3)13(15)18-14/h8-11,13H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWGPQZZLIAQJCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2C(C(=O)OC23C1CCC4(C3O4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![sodium;(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E,4E)-5-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)penta-2,4-dienylidene]indole-5-sulfonate](/img/structure/B12099230.png)




![N-[(2,4-dimethylphenyl)methyl]cyclopentanamine](/img/structure/B12099277.png)

![Methyl, [4-(methoxycarbonyl)phenyl]-](/img/structure/B12099297.png)
![Ethyl (2R,3R)-3-aminobicyclo[2.2.2]octane-2-carboxylate hydrochloride](/img/structure/B12099300.png)
![[5-carboxy-5-(9H-fluoren-9-ylmethoxycarbonylamino)pentyl]-trimethylazanium;chloride](/img/structure/B12099308.png)
